

Ethyl 2-(3-cyanophenyl)-2-oxoacetate solubility information

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Compound of Interest

Compound Name: Ethyl 2-(3-cyanophenyl)-2-oxoacetate

Cat. No.: B1346285

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An In-depth Technical Guide on the Solubility of **Ethyl 2-(3-cyanophenyl)-2-oxoacetate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(3-cyanophenyl)-2-oxoacetate is an organic compound of interest in chemical synthesis and potentially in drug discovery. A critical physicochemical property for any compound under investigation is its solubility, as this parameter influences bioavailability, formulation, and performance in biological assays.^{[1][2][3]} This document provides a technical overview of the available solubility information for **ethyl 2-(3-cyanophenyl)-2-oxoacetate**, details established experimental protocols for determining solubility, and presents a generalized workflow for such assessments. Due to a lack of publicly available quantitative solubility data for this specific compound, this guide focuses on the methodologies for its determination.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases for quantitative solubility data of **ethyl 2-(3-cyanophenyl)-2-oxoacetate** in common solvents did not yield specific values. This indicates that the solubility of this particular compound has likely not been formally published or is not yet available in the public domain. For reference, the CAS number for **Ethyl 2-(3-cyanophenyl)-2-oxoacetate** is 732249-89-7.

Table 1: Solubility of **Ethyl 2-(3-cyanophenyl)-2-oxoacetate** in Common Solvents at Standard Conditions (25 °C, 1 atm)

Solvent	Quantitative Solubility	Data Source
Water	Data not available	N/A
Phosphate-Buffered Saline (PBS)	Data not available	N/A
Dimethyl Sulfoxide (DMSO)	Data not available	N/A
Ethanol	Data not available	N/A
Acetonitrile	Data not available	N/A
Ethyl Acetate	Data not available	N/A

The absence of data necessitates experimental determination to proceed with any research or development activities requiring this information. The following sections outline detailed protocols for such a determination.

Experimental Protocols for Solubility Determination

The solubility of a compound can be assessed through two primary approaches: kinetic and thermodynamic solubility.^{[4][5][6]} Kinetic solubility is often measured in early drug discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium value, which is crucial for later-stage development.^{[3][6][7]}

Kinetic Solubility Assay

Kinetic solubility measures the concentration at which a compound precipitates out of a solution when added from a concentrated organic stock, typically DMSO.^{[3][4][8]} This method is rapid and well-suited for high-throughput applications.^{[3][8]}

Objective: To rapidly determine the apparent solubility of **Ethyl 2-(3-cyanophenyl)-2-oxoacetate** in an aqueous buffer.

Materials:

- **Ethyl 2-(3-cyanophenyl)-2-oxoacetate**
- Dimethyl Sulfoxide (DMSO), analytical grade
- Phosphate-Buffered Saline (PBS), pH 7.4
- 96-well microtiter plates (UV-transparent for direct UV method)
- Automated liquid handler or multichannel pipettes
- Plate shaker
- Plate reader (nephelometer or UV-spectrophotometer)
- Centrifuge with plate rotor (for direct UV method)
- Solubility filter plates (for direct UV method)

Methodology (Turbidimetric/Nephelometric Method):

- **Stock Solution Preparation:** Prepare a high-concentration stock solution of **ethyl 2-(3-cyanophenyl)-2-oxoacetate** (e.g., 10-20 mM) in 100% DMSO.[8][9]
- **Plate Preparation:** Using an automated liquid handler, dispense the DMSO stock solution into the wells of a 96-well plate. Then, perform serial dilutions in DMSO to create a range of concentrations.
- **Addition of Aqueous Buffer:** Rapidly add PBS (pH 7.4) to all wells containing the compound dilutions. The final DMSO concentration should be kept low and consistent across all wells (typically 1-2%).[5]
- **Incubation and Shaking:** Seal the plate and incubate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 1-2 hours) while shaking.[4]
- **Measurement:** Measure the turbidity (light scattering) of each well using a nephelometer.[3]
[9] The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase.^{[7][10]} The shake-flask method is the gold standard for this determination.^{[4][11]}

Objective: To determine the true equilibrium solubility of **Ethyl 2-(3-cyanophenyl)-2-oxoacetate**.

Materials:

- **Ethyl 2-(3-cyanophenyl)-2-oxoacetate** (solid form)
- Solvent of interest (e.g., PBS pH 7.4, water)
- Glass vials with screw caps
- Orbital shaker or rotator in a temperature-controlled incubator
- Centrifuge
- Syringe filters (e.g., 0.22 µm PVDF)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Methodology (Shake-Flask Method):

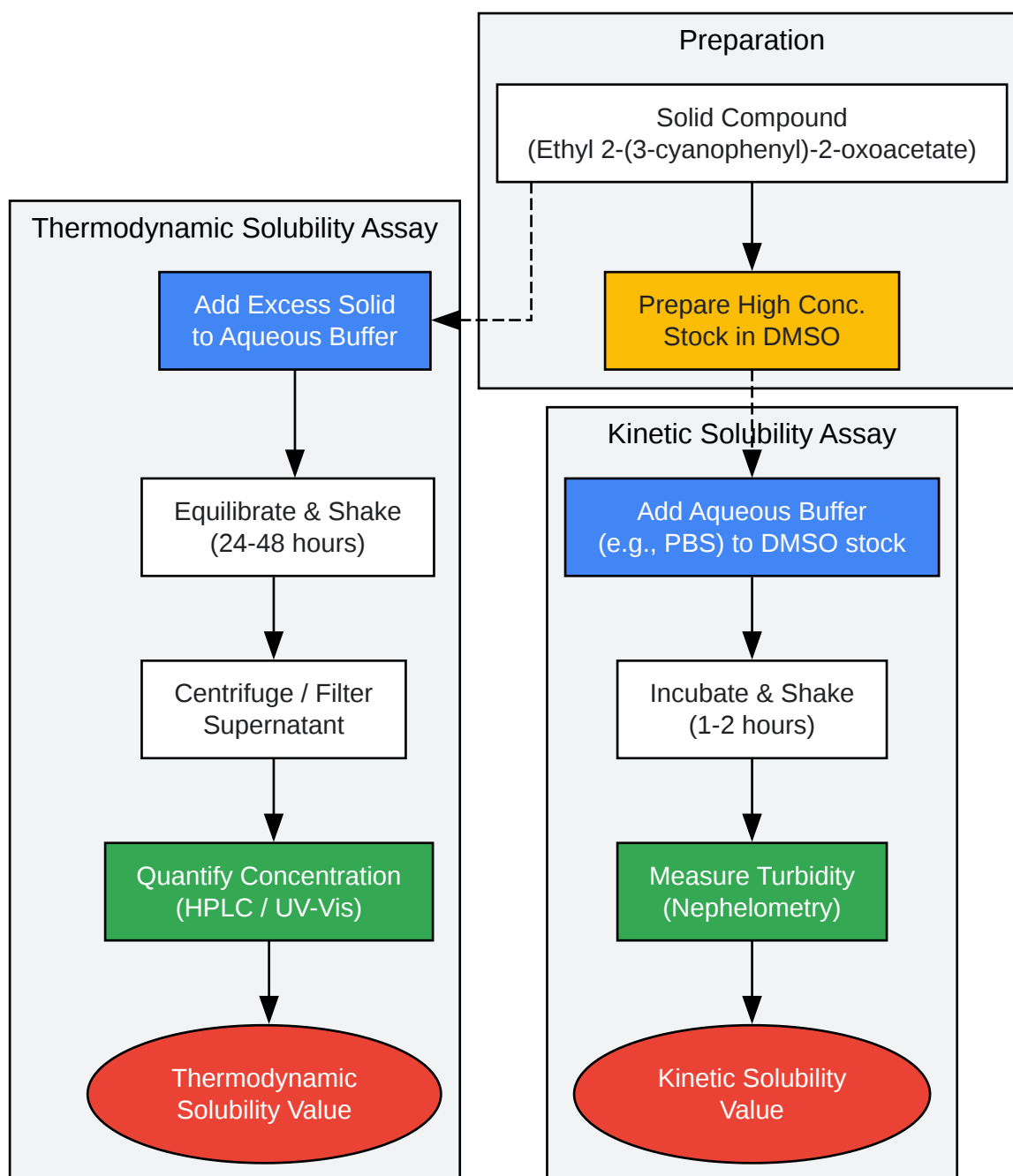
- **Sample Preparation:** Add an excess amount of solid **ethyl 2-(3-cyanophenyl)-2-oxoacetate** to a glass vial. The excess solid is crucial to ensure equilibrium is reached with a saturated solution.^[5]
- **Solvent Addition:** Add a precise volume of the desired solvent (e.g., PBS, pH 7.4) to the vial.
- **Equilibration:** Seal the vials and place them in a shaker within a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for an extended period (typically 24-

48 hours) to ensure equilibrium is reached.[4][5]

- **Phase Separation:** After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials at high speed to pellet the excess solid.[4]
- **Sample Collection and Filtration:** Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed. Filter the supernatant through a syringe filter to remove any remaining microscopic particles.[3]
- **Quantification:** Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[4][12] A standard calibration curve of the compound in the same solvent must be prepared for accurate quantification.
- **Data Reporting:** The determined concentration is reported as the thermodynamic solubility in units such as $\mu\text{g/mL}$ or μM . [12]

Visualization of Experimental Workflow

The logical progression of determining the solubility of a novel compound like **ethyl 2-(3-cyanophenyl)-2-oxoacetate** can be visualized. The following diagram illustrates a general workflow, starting from compound availability to the final analysis of both kinetic and thermodynamic solubility.



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Caption: Workflow for determining kinetic and thermodynamic solubility.

Conclusion

While direct solubility data for **ethyl 2-(3-cyanophenyl)-2-oxoacetate** is not currently available in the public domain, established and reliable methods exist for its determination. For rapid

screening purposes, a kinetic turbidimetric assay is recommended. For more definitive and formulation-relevant data, the thermodynamic shake-flask method is the preferred approach. The protocols and workflow detailed in this guide provide a comprehensive framework for researchers, scientists, and drug development professionals to accurately characterize the solubility of this compound, enabling informed decisions in subsequent research and development phases.

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